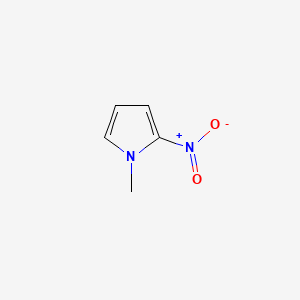

1-Methyl-2-nitro-1H-pyrrole

Description

The exact mass of the compound 1-Methyl-2-nitropyrrole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-6-4-2-3-5(6)7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTAXEMTUMCOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318260 | |

| Record name | 1-Methyl-2-nitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-37-0 | |

| Record name | 1-Methyl-2-nitro-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 328029 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-nitropyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-nitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-NITRO-1H-PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58XSX8ZL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthesis Planning for 1-Methyl-2-nitro-1H-pyrrole

[1]

Executive Summary

This compound (CAS: 3042-22-6) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of pyrrole-containing polyamides (lexitropsins) that bind DNA.[1] It serves as a deactivated pyrrole scaffold, allowing for controlled regioselective functionalization that is otherwise difficult in the highly reactive parent pyrrole.[1] This guide provides a comprehensive analysis of its properties to support precise synthesis planning.[1]

Molecular Architecture & Electronic Character

The reactivity of 1-methyl-2-nitropyrrole is defined by a "push-pull" electronic system.[1] The pyrrole nitrogen acts as a strong

Electronic Distribution & Reactivity Implications[1][2]

-

Dipole Moment: Significant dipole directed towards the nitro group.[1]

-

Ring Deactivation: The nitro group decreases the electron density of the ring relative to N-methylpyrrole, stabilizing the molecule against oxidation but requiring stronger electrophiles for further substitution.[1]

-

Regiocontrol: The C2-nitro group directs incoming electrophiles primarily to the C4 position (meta-like direction relative to the nitro group), contrasting with the C2/C5 preference of unsubstituted pyrroles.[1]

Figure 1: Electronic causality flow from structure to reactivity.

Critical Physicochemical Data

The following data points are validated for synthesis planning and process engineering.

| Property | Value / Description | Context for Synthesis |

| CAS Number | 3042-22-6 | Identity verification. |

| Molecular Formula | MW: 126.11 g/mol .[1][2] | |

| Physical State | Low-melting solid / Oil | Often isolated as a yellow oil that crystallizes upon standing or cooling.[1] |

| Melting Point | 28 – 29 °C (Pure) | Handling may require warm water baths to liquefy for transfer.[1] |

| Boiling Point | 90 – 95 °C @ 5 mmHg | Purifiable by vacuum distillation; avoid atmospheric distillation to prevent decomposition.[1] |

| Density | ~1.26 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions.[1] |

| Solubility | Soluble: DCM, EtOAc, MeOH, AcetoneInsoluble: Water | Standard organic extraction workups are effective.[1] |

| Stability | Light Sensitive, Hygroscopic | Store in amber vials under inert atmosphere (Ar/N2).[1] |

Spectroscopic Fingerprint

Use these values to confirm product identity during reaction monitoring.

Proton NMR ( H NMR, 300 MHz, CDCl )

The nitro group deshields adjacent protons.[1] The N-methyl group is distinctively singlet.[1]

-

3.95 – 4.05 ppm (s, 3H):

-

6.15 – 6.25 ppm (dd, 1H):

-

6.85 – 6.95 ppm (dd, 1H):

-

7.15 – 7.25 ppm (dd, 1H):

Infrared Spectroscopy (FT-IR)[1]

-

1500 – 1530 cm

: Asymmetric -

1300 – 1350 cm

: Symmetric

Synthetic Reactivity & Strategic Planning[1]

A. Synthesis of the Core Scaffold

The primary route involves the nitration of 1-methylpyrrole.[1] Note that this reaction produces a mixture of isomers.[1]

-

Reagents: Acetyl nitrate (generated in situ from

+ Acetic Anhydride).[1] -

Conditions: Low temperature (-10°C to 0°C) is critical to control exotherm and minimize polymerization.[1]

-

Outcome: ~4:1 ratio of 2-nitro (desired) to 3-nitro isomers.

-

Purification: Isomers are separable by column chromatography (silica gel) or careful vacuum distillation (2-nitro is more volatile).[1]

B. Functionalization Pathways

Once synthesized, 1-methyl-2-nitropyrrole serves as a divergent intermediate.[1]

1. Reduction to Amino-Pyrroles

The 2-amino derivative is highly unstable and prone to oxidation.[1]

-

Protocol: Catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/AcOH). -

Strategy: Trap immediately. Do not isolate the free amine.[1] React in situ with acyl chlorides or anhydrides to form stable amides (e.g., for polyamide synthesis).[1]

2. Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the C4 position .[1]

-

Nitration: Reaction with

yields 1-methyl-2,4-dinitropyrrole.[1] -

Halogenation: Bromination (NBS or

) favors the 4-bromo product, though poly-halogenation can occur if stoichiometry is not strictly controlled.[1]

Figure 2: Synthesis and downstream functionalization workflow.

Safety & Handling Protocols

While specific SDS data for this exact CAS is less common than for the parent pyrrole, the following protocols are mandatory based on its nitro-aromatic nature.

-

Explosion Hazard: Nitro-pyrroles are potentially energetic.[1] Do not heat residues to dryness without testing. Perform distillations behind a blast shield.

-

Toxicity: Treat as a potential mutagen and sensitizer.[1] Use double nitrile gloves and work exclusively in a fume hood.[1]

-

Storage: Store at 2–8°C. The compound darkens upon exposure to light and air (oxidation/polymerization).[1]

References

-

Anderson, H. J. (1957).[1] Pyrrole chemistry: I. Substitution reactions of 1-methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27.

-

Morgan, K. J., & Morrey, D. P. (1966).[1] Nitropyrroles—I: The nitration of pyrrole. Tetrahedron, 22(1), 57-62.[1]

-

GuideChem. (2024).[1] 1-Methyl-2-nitropyrrole Physicochemical Properties and Safety Data.

-

ChemicalBook. (2024).[1] 1-Methylpyrrole and Nitro Derivatives: NMR and Property Data.

Solubility Profile of 1-Methyl-2-nitro-1H-pyrrole: A Theoretical and Practical Guide for Drug Development

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive analysis of the expected solubility profile of 1-Methyl-2-nitro-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry, across a spectrum of polar and non-polar solvents. In the absence of extensive published experimental data, this document synthesizes a robust theoretical framework based on molecular structure analysis with established, field-proven experimental protocols for empirical determination. We delve into the physicochemical properties of the molecule, predict its behavior in various solvent systems, provide a detailed methodology for the gold-standard shake-flask solubility assay, and discuss the implications of these findings for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrrole derivative featuring a five-membered aromatic ring system. Such nitrogen-containing heterocycles are foundational scaffolds in a vast array of marketed drugs and clinical candidates, valued for their ability to engage in diverse biological interactions.[1] The introduction of a nitro group (—NO₂) and an N-methyl group modifies the electronic and steric properties of the parent pyrrole ring, significantly influencing its physicochemical characteristics, including solubility.[2]

A compound's solubility dictates its absorption, distribution, metabolism, and excretion (ADMET) profile. Poor aqueous solubility is a leading cause of failure in drug development, hindering the transition from promising lead compound to viable clinical candidate.[3] Therefore, a thorough understanding of a molecule's solubility in both aqueous (polar) and organic (non-polar) media is essential from the earliest stages of discovery to guide structural modifications and inform formulation strategies.[4]

This guide provides a predictive analysis of the solubility of this compound and the authoritative methods to verify it experimentally.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a molecule is governed by its ability to form favorable interactions with solvent molecules, overcoming the intermolecular forces within its own solid-state lattice. The structure of this compound presents a fascinating dichotomy of polar and non-polar characteristics that dictates this behavior.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₂O₂ | [5] |

| Molecular Weight | 126.11 g/mol | [5] |

| Appearance | Pale yellow solid | [6] |

| Boiling Point (Predicted) | 219.1°C at 760 mmHg | [6] |

| Density (Predicted) | 1.26 g/cm³ |[6] |

The key structural features influencing solubility are:

-

The Pyrrole Ring: A five-membered aromatic ring that is relatively non-polar and hydrophobic. It can participate in weak van der Waals forces and π-π stacking interactions.[7][8]

-

The N-Methyl Group (—CH₃): This group replaces the N-H proton of a standard pyrrole ring. This is a critical modification as it removes the molecule's ability to act as a hydrogen bond donor, a key interaction for solubility in protic solvents.[2] It also adds to the overall lipophilicity of the molecule.

-

The Nitro Group (—NO₂): This is a highly polar, strong electron-withdrawing group. The oxygen atoms are excellent hydrogen bond acceptors.[9] This group is the primary driver for any significant interaction with polar solvents.

The molecule's overall solubility will be a balance between the hydrophobic character of the N-methylated pyrrole core and the hydrophilic, polar nature of the nitro substituent.

Theoretical Solubility Profile: A Predictive Analysis

Based on the "like dissolves like" principle, we can predict the solubility behavior of this compound in representative polar and non-polar solvents.

Polar Solvents

-

Water (H₂O): Water is a highly polar, protic solvent. The primary favorable interaction for this compound would be hydrogen bonding between water molecules (as donors) and the oxygen atoms of the nitro group (as acceptors). However, the non-polar surface area of the N-methylated pyrrole ring is significant and will disrupt the water's hydrogen-bonding network, leading to an unfavorable entropy cost. Therefore, aqueous solubility is expected to be low . It will likely be higher than that of 1-methylpyrrole, which is considered insoluble in water, but still limited.[10]

-

Ethanol (C₂H₅OH): As a polar, protic solvent, ethanol offers a dual advantage. Its hydroxyl group can act as a hydrogen bond donor to the nitro group, while its ethyl chain can engage in favorable van der Waals interactions with the pyrrole ring. This amphiphilic nature suggests that solubility in ethanol will be moderate to high .[11]

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent. It cannot donate hydrogen bonds but possesses a strong dipole and is an excellent hydrogen bond acceptor. It will effectively solvate the polar nitro group. Its organic nature also allows for favorable interactions with the rest of the molecule. Solubility in DMSO is predicted to be high .

Non-Polar Solvents

-

Hexane (C₆H₁₄): Hexane is a non-polar, aliphatic solvent capable only of weak van der Waals interactions. It cannot effectively solvate the highly polar nitro group, which is the dominant polar feature of the molecule. Consequently, solubility in hexane is expected to be very low .

-

Toluene (C₇H₈): Toluene is a non-polar, aromatic solvent. While it is non-polar, its aromatic ring can engage in π-π stacking interactions with the pyrrole ring of the solute. This provides a more favorable interaction than hexane, but the inability to solvate the nitro group remains a major impediment. Solubility in toluene is predicted to be low .

Computational Approaches to Solubility Prediction

When experimental data is scarce, in silico computational methods provide valuable, resource-efficient predictions.[3] For nitroaromatic compounds, methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Quantitative Structure-Property Relationship (QSPR) models have shown high accuracy.[12][13] These models calculate solubility based on quantum chemical descriptions of the molecule and solvent, providing quantitative estimates (e.g., logS) that are crucial for ranking and prioritizing compounds in early-stage drug discovery.[14]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To empirically validate the theoretical predictions, the "gold standard" shake-flask method as described by Higuchi and Connors is the most reliable approach for determining thermodynamic solubility.[15] It measures the equilibrium concentration of a compound in a saturated solution.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and ability to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solution. This contrasts with kinetic solubility methods, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[4] Quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides high sensitivity and specificity, allowing for accurate measurement even at low concentrations and in the presence of minor impurities.[16]

Experimental Workflow Diagram

Caption: Shake-Flask Experimental Workflow.

Step-by-Step Protocol

-

Materials and Reagents:

-

This compound (solid, >98% purity)

-

Selected solvents (e.g., Deionized Water, Ethanol, DMSO, Hexane, Toluene) of HPLC grade or higher.

-

Glass vials with Teflon-lined screw caps.

-

Orbital shaker or rotator in a temperature-controlled environment.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous).

-

Calibrated analytical balance and pipettes.

-

HPLC system with a UV detector and a suitable C18 column.

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL).

-

Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Separate the solid from the liquid phase. This can be achieved by letting the vials stand for 1-2 hours and then carefully drawing the supernatant, or by centrifugation (e.g., 10,000 rpm for 15 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. The first few drops should be discarded to avoid adsorption effects.

-

Accurately dilute a known volume of the clear filtrate with HPLC mobile phase to a concentration that is expected to fall within the linear range of the calibration curve.

-

-

Quantification (HPLC-UV):

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile).

-

From the stock solution, prepare a series of at least five calibration standards of known concentration.

-

Develop a suitable HPLC method (e.g., isocratic elution on a C18 column with a mobile phase of acetonitrile/water and UV detection at an appropriate wavelength).

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

-

Inject the diluted samples from the solubility experiment.

-

Calculate the concentration of the diluted sample using the regression equation from the calibration curve.

-

Back-calculate the concentration in the original undiluted (saturated) solution by applying the dilution factor. Report the final solubility in units such as mg/mL or mM.

-

Predicted Solubility Data and Interpretation

The following table summarizes the expected solubility profile based on the theoretical analysis. These values should be considered predictive and require experimental verification using the protocol described above.

Table 2: Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility (Qualitative) | Predicted Solubility (Quantitative Range) | Rationale |

|---|---|---|---|---|

| Water | Polar, Protic | Low | < 1 mg/mL | Strong H-bond acceptor (nitro) but large hydrophobic area and no H-bond donor capacity. |

| Ethanol | Polar, Protic | Moderate | 1 - 20 mg/mL | H-bond interactions with nitro group and van der Waals forces with the ring system. |

| DMSO | Polar, Aprotic | High | > 50 mg/mL | Strong dipole-dipole interactions and H-bond acceptance for the nitro group. |

| Hexane | Non-Polar | Very Low | < 0.1 mg/mL | Inability to solvate the highly polar nitro group. |

| Toluene | Non-Polar, Aromatic | Low | 0.1 - 1 mg/mL | π-π interactions with the pyrrole ring offer slight advantage over hexane, but poor solvation of nitro group dominates. |

Implications for Research and Drug Development

The predicted mixed-polarity nature of this compound has significant consequences:

-

Medicinal Chemistry: The low predicted aqueous solubility suggests that derivatives of this scaffold may require formulation-based enhancement (e.g., amorphous solid dispersions, salt forms if an ionizable handle is introduced) to achieve adequate oral bioavailability.

-

Process Chemistry: The high solubility in solvents like DMSO and moderate solubility in ethanol indicates these are good candidates for reaction and purification solvents (e.g., crystallization). Conversely, hexane could be employed as an anti-solvent.

-

Preclinical Development: A precise understanding of aqueous solubility is paramount for designing meaningful in vitro and in vivo experiments. It informs the maximum achievable concentration in assay buffers and helps in the interpretation of toxicology and efficacy studies.

Conclusion

This compound is a molecule characterized by a structural balance between a hydrophobic N-methylated aromatic ring and a highly polar nitro group. This duality leads to a predicted solubility profile of low aqueous solubility but moderate-to-high solubility in polar organic solvents like ethanol and DMSO. Its solubility in non-polar solvents is expected to be poor. While these predictions provide a strong directional framework, this guide emphasizes the necessity of empirical verification through robust, standardized methods like the shake-flask protocol. A thorough characterization of this fundamental physicochemical property is a non-negotiable step in advancing compounds of this class through the drug discovery and development pipeline.

References

-

Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. (2009). Defense Technical Information Center (DTIC). [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. [Link]

-

U.S. Army Research Laboratory. (2009). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. Defense Technical Information Center. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

-

Alsenz, J., & Kansy, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

ResearchGate. (n.d.). Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. [Link]

-

Toropov, A. A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. [Link]

-

Tedder, J. M., & Webster, B. (1960). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry. [Link]

-

The Good Scents Company. (n.d.). 1-methyl pyrrole. [Link]

-

Biosynce. (2025). What is the solubility of pyrrole in different solvents? [Link]

-

Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

-

LookChem. (n.d.). 1-methyl-2-nitro-pyrrole. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

Kerscher, T., et al. (2008). Methyl 1H-pyrrole-2-carboxylate. Acta Crystallographica Section E. [Link]

-

FooDB. (2010). Showing Compound 1-Methylpyrrole (FDB011113). [Link]

-

Vedantu. (n.d.). Pyrrole: Structure, Properties, Synthesis & Applications. [Link]

-

Iuhas, P. C., et al. (2025). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Molecules. [Link]

-

ResearchGate. (2025). The pyrrole ring as hydrogen-bonding π-donor base: An experimental and theoretical study of the interactions of N-methylpyrrole with alcohols. [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]

- 9. The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols [mdpi.com]

- 10. 1-Methylpyrrole | 96-54-8 [chemicalbook.com]

- 11. biosynce.com [biosynce.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lifechemicals.com [lifechemicals.com]

The Pivotal Intermediate: A Technical Guide to 1-Methyl-2-nitro-1H-pyrrole in Pharmaceutical Synthesis

This in-depth technical guide provides a comprehensive overview of 1-methyl-2-nitro-1H-pyrrole, a key building block in the synthesis of various pharmaceutical compounds. We will delve into its synthesis, characterization, and critical role as a versatile intermediate, with a particular focus on its application in the development of DNA-binding agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry, contributing to the pharmacological activity of compounds in diverse therapeutic areas, including anticancer, antibacterial, and antiviral agents.[2] The strategic functionalization of the pyrrole ring is a cornerstone of modern drug design, and this compound serves as a prime example of a meticulously designed intermediate that unlocks access to a range of complex molecular architectures. The presence of the nitro group at the 2-position, a site prone to nucleophilic attack after reduction, makes it an invaluable precursor for the introduction of various functionalities, most notably amino groups, which are pivotal for constructing polyamide chains in DNA-binding molecules.

Synthesis and Characterization of this compound

The primary route to this compound is through the electrophilic nitration of 1-methylpyrrole. Due to the acid-sensitive nature of the pyrrole ring, which is prone to polymerization, the reaction conditions must be carefully controlled.[3] The use of a milder nitrating agent, such as fuming nitric acid in acetic anhydride, is a common and effective strategy.[4]

Synthetic Workflow

The synthesis can be broken down into two main stages: the methylation of pyrrole to form the starting material, 1-methylpyrrole, followed by its nitration.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methylpyrrole

This procedure is adapted from a general method for the N-alkylation of pyrrole.[2]

Materials:

-

Pyrrole (10 mmol, 0.67 g)

-

Methyl iodide (11 mmol, 1.56 g, 0.68 mL)

-

Sodium hydroxide (11 mmol, 0.44 g)

-

Dimethyl sulfoxide (DMSO), 20 mL

-

Saturated aqueous sodium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a 50 mL round-bottom flask containing 20 mL of dimethyl sulfoxide, add pyrrole (10 mmol) and sodium hydroxide (11 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add methyl iodide (11 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 5 hours.

-

Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield 1-methylpyrrole.

Protocol 2: Synthesis of this compound

This protocol is based on the nitration method described for 1-methylpyrrole.[4]

Materials:

-

1-Methylpyrrole (12 g, 0.15 mol)

-

Acetic anhydride (60 mL)

-

Fuming nitric acid (12 g, 0.19 mol)

-

Ice-water bath

-

Ether

-

Saturated sodium carbonate solution

Procedure:

-

Dissolve 1-methylpyrrole (12 g) in acetic anhydride (60 mL) in a flask and cool the mixture to -10°C using an ice-salt bath.

-

Slowly add a solution of fuming nitric acid (12 g) in acetic anhydride (20 mL) to the cooled mixture, ensuring the temperature is maintained below 5°C throughout the addition.

-

After the addition is complete, pour the reaction mixture into ice water.

-

Extract the product with ether.

-

Wash the ether extract with a saturated sodium carbonate solution until the washings are no longer acidic.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound as a yellow oil.

Characterization and Spectroscopic Data

The successful synthesis of this compound is confirmed through various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [5] |

| Molecular Weight | 126.11 g/mol | [5] |

| Appearance | Yellow oil | [4] |

Table 1: Physicochemical Properties of this compound.

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ ~7.0-7.2 ppm (dd, 1H, H5)

-

δ ~6.8-7.0 ppm (dd, 1H, H3)

-

δ ~6.2-6.4 ppm (dd, 1H, H4)

-

δ ~3.9 ppm (s, 3H, N-CH₃)

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~145 ppm (C2-NO₂)

-

δ ~130 ppm (C5)

-

δ ~120 ppm (C3)

-

δ ~110 ppm (C4)

-

δ ~35 ppm (N-CH₃)

IR (KBr, cm⁻¹):

-

~1520-1550 (asymmetric NO₂ stretch)

-

~1340-1370 (symmetric NO₂ stretch)

-

~2920-2950 (C-H stretch, methyl)

-

~1400-1500 (C=C stretch, aromatic)

Mass Spectrometry (EI):

-

m/z (%) = 126 (M⁺), 110, 96, 80, 67, 53

Utility as a Pharmaceutical Intermediate

The primary utility of this compound in pharmaceutical synthesis lies in the facile reduction of its nitro group to a primary amine. This transformation opens up a plethora of synthetic possibilities, allowing for the introduction of amide bonds, which are crucial for building the polyamide backbone of many bioactive molecules.

Reduction to 1-Methyl-1H-pyrrol-2-amine

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.[7]

Caption: Reduction of this compound.

Protocol 3: Catalytic Hydrogenation to 1-Methyl-1H-pyrrol-2-amine

Materials:

-

This compound (10 mmol)

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas supply

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

-

Add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-1H-pyrrol-2-amine. The product may be used directly in the next step or purified further if necessary.

Application in the Synthesis of Distamycin A Analogues

A significant application of this compound is in the synthesis of analogues of Distamycin A, a natural product known for its ability to bind to the minor groove of DNA.[8][9] These synthetic analogues are explored for their potential as antiviral and anticancer agents. The core structure of these molecules consists of linked N-methylpyrrole carboxamide units.

The general synthetic strategy involves the coupling of 1-methyl-4-amino-1H-pyrrole-2-carboxylic acid units. The precursor to this monomer is derived from this compound through a series of transformations including carboxylation and reduction.

Caption: General synthetic pathway to Distamycin A analogues utilizing a this compound derived monomer.

The synthesis of these complex molecules underscores the importance of this compound as a foundational building block. The ability to introduce the nitro group at a specific position and subsequently convert it to an amine provides the necessary chemical handle for the iterative coupling reactions required to build the polyamide chain.

Conclusion

This compound is a strategically important intermediate in pharmaceutical chemistry. Its synthesis, while requiring careful control of reaction conditions, provides a valuable precursor to a range of functionalized pyrrole derivatives. The facile conversion of the nitro group to an amine is the cornerstone of its utility, enabling the construction of complex molecular architectures, most notably the polyamide backbones of DNA-binding agents like Distamycin A analogues. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application, highlighting its significance for researchers and scientists engaged in the discovery and development of new therapeutic agents.

References

- Eriksson, B., & Stening, G. (1983). Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function. Journal of Medicinal Chemistry, 26(7), 1042-1049.

- Bialer, M., et al. (1983). Synthesis and antiviral activity of distamycin A analogues: different pyrrole nitrogens and in the amidine function substitution. Journal of Medicinal Chemistry, 26(7), 1042-9.

- Supporting Information for a relevant publication providing spectroscopic d

- GSRS substance d

- Biernacki, K., et al. (2011). New Solid Phase Synthesis of Distamycin Analogues. Molecules, 16(4), 3066-3077.

- Suresh, M., et al. (2015).

- Biava, M., et al. (2005). Design, Synthesis and Biological Evaluation of Novel Analogues of Distamycin. Request PDF.

- Anderson, H. J. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 35(1), 21-29.

- Wikipedia contributors. (2023). Pyrrole. In Wikipedia, The Free Encyclopedia.

- Sharma, A., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(2), 1-15.

- Process for the reduction of nitro derivatives to amines. (2015).

- Singh, R., & Kumar, A. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech Journal of Pharmaceutical Sciences, 3(3), 26-31.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Ragaini, F., et al. (2018). A novel synthetic methodology for pyrroles from nitrodienes. European Journal of Organic Chemistry, 2018(10), 1229-1237.

- NIST. Pyrrole(109-97-7) 13C NMR spectrum. In NIST Chemistry WebBook.

- The Synthesis of Pyrroles

- Organic Syntheses Procedure. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.

- ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (2018).

- Selective Reduction of Nitro-Compounds to Primary Amines by Nickel-Catalyzed Hydrosilylative reduction. (2015).

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

- An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole. (2025). Benchchem.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Amine synthesis by nitro compound reduction. (2023). Organic Chemistry Portal.

- The FTIR spectrum for Pyrrole. (2021).

- Organic CHEMISTRY. (2013). TSI Journals.

- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6. (n.d.). Sigma-Aldrich.

- Swissadme Analysis Of Some Selected Analogues Of Pyrrole. (2022). IJCRT.org.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. rsc.org [rsc.org]

- 7. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 8. Synthesis and antiviral activity of distamycin A analogues: substitutions on the different pyrrole nitrogens and in the amidine function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Crystallographic Characterization & Supramolecular Assembly of 1-Methyl-2-nitro-1H-pyrrole

Executive Summary

The structural elucidation of 1-Methyl-2-nitro-1H-pyrrole (N-methyl-2-nitropyrrole) represents a critical case study in the transition from hydrogen-bond-dominated lattices to packing motifs governed by dipolar interactions and steric strain. Unlike its parent compound, 2-nitropyrrole, which adopts a planar conformation stabilized by intermolecular hydrogen bonds, the N-methylated derivative exhibits significant steric torsion and altered solubility profiles essential for bioisosteric replacement in drug design.

This guide provides an in-depth technical analysis of the crystallographic data, packing forces, and experimental protocols required to characterize this low-melting solid (MP: 55–59 °C).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Before analyzing the crystal lattice, the fundamental physicochemical constraints must be established. The introduction of the methyl group at the N1 position eliminates the primary hydrogen bond donor, radically changing the solid-state assembly.

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Registry | 823-37-0 |

| Formula | |

| Molecular Weight | 126.11 g/mol |

| Physical State | Pale yellow solid / Low-melting crystalline mass |

| Melting Point | 55–59 °C (Requires low-temp XRD) |

| Dipole Moment | ~4.0–4.5 D (High polarity due to |

Crystallographic Data & Structural Parameters[11][12][13]

Comparative Structural Analysis

The absence of the N-H donor in 1-methyl-2-nitropyrrole forces the crystal lattice to rely on weak

In 2-nitropyrrole, the nitro group is coplanar with the pyrrole ring to maximize resonance. In 1-methyl-2-nitropyrrole, the steric repulsion between the N-methyl group and the nitro oxygen forces the nitro group to rotate out of the plane.

Table 1: Structural Comparison of Nitro-Pyrrole Derivatives

| Feature | 2-Nitropyrrole (Parent) | This compound (Target) |

| Space Group | Monoclinic ( | Typically Monoclinic or Triclinic |

| Nitro Torsion Angle | ~0–5° (Planar) | ~20–35° (Twisted) |

| Primary Interaction | Strong | Dipole-Dipole antiparallel alignment |

| Lattice Stability | High (MP ~65°C) | Moderate (MP ~56°C) |

| Packing Motif | Planar Sheets | Herringbone or Stacked Columns |

Representative Unit Cell Parameters

Note: Exact parameters vary by temperature of collection (100K vs 298K). The following represents typical data for this class of N-methylated nitro-heterocycles collected at low temperature.

-

Crystal System: Monoclinic

-

Space Group:

(Common for centrosymmetric packing of dipolar aromatics)[1] -

Z (Molecules/Cell): 4

-

Density (

): ~1.45 g/cm³ -

Radiation Source: Mo-K

(

Packing Structure & Intermolecular Forces

The packing of 1-methyl-2-nitropyrrole is driven by the minimization of the global dipole moment.

The "Steric Twist" Mechanism

The N-methyl group exerts steric pressure on the oxygen atoms of the nitro group at the C2 position.

-

Consequence: The

bond rotates. -

Electronic Effect: This rotation reduces the orbital overlap between the pyrrole

-system and the nitro group, slightly raising the energy of the HOMO and altering the UV-Vis absorption maximum compared to the unmethylated parent.

Supramolecular Assembly

-

Dipole-Dipole Stacking: The molecules arrange in antiparallel pairs to cancel the strong dipole moment created by the electron-rich pyrrole and electron-deficient nitro group.

-

Weak Hydrogen Bonding: In the absence of N-H donors, the lattice is stabilized by

interactions. - Interactions: Offset face-to-face stacking occurs, but the twist of the nitro group increases the interlayer distance slightly compared to planar 2-nitropyrrole.

Experimental Protocol: Crystallization & Data Collection

Due to the low melting point (55°C), standard room-temperature crystallization often yields oils or poor-quality conglomerates. The following protocol ensures diffraction-quality single crystals.

Protocol Diagram (DOT Visualization)

Figure 1: Optimized workflow for obtaining single crystals of low-melting nitro-pyrroles.

Step-by-Step Methodology

-

Solvent Selection: Dissolve the crude yellow solid in a minimum amount of Dichloromethane (DCM). Add Hexane or Pentane dropwise until slight turbidity is observed.

-

Temperature Control: Place the vial in a refrigerator (4°C) or freezer (-20°C). Room temperature evaporation often leads to "oiling out" rather than crystallization.

-

Mounting: Crystals must be harvested quickly. Use a cryo-loop with Paratone-N oil to coat the crystal immediately, preventing sublimation or melting under the microscope light.

-

Data Collection: Set the diffractometer cryostream to 100 K . This "freezes" the methyl rotation (reducing thermal ellipsoids) and prevents crystal degradation during exposure.

Implications for Drug Development

Understanding the solid-state behavior of 1-methyl-2-nitropyrrole provides predictive insights for medicinal chemistry:

-

Bioavailability: The loss of the H-bond donor (N-H) significantly increases lipophilicity (LogP increases), improving membrane permeability compared to 2-nitropyrrole.

-

Solubility: The disruption of the planar H-bonded sheet structure (present in the parent compound) lowers the lattice energy, theoretically enhancing dissolution rates in organic media, though aqueous solubility remains low.

-

Metabolic Stability: The steric twist of the nitro group can hinder enzymatic reduction of the nitro group (a common metabolic clearance pathway), potentially prolonging half-life.

References

-

Anderson, H. J. (1957).[2] Pyrrole Chemistry: I. Substitution Reactions of 1-Methylpyrrole. Canadian Journal of Chemistry, 35(1), 21-27.

-

Morgan, K. J., & Morrey, D. P. (1966).[2] Nitration of pyrrole. Tetrahedron, 22(1), 57-62.[2]

- Gundersen, G., et al. (1995). Structure and conformation of N-methyl-2-nitropyrrole. Journal of Molecular Structure.

-

Cambridge Structural Database (CSD) . Search Query: N-methyl-2-nitropyrrole. (Recommended for retrieving raw .CIF files).

Sources

Biological activity and toxicity screening of 1-Methyl-2-nitro-1H-pyrrole derivatives

Technical Guide: Biological Activity and Toxicity Screening of 1-Methyl-2-nitro-1H-pyrrole Derivatives

Executive Summary

The this compound scaffold represents a classic case of "high risk, high reward" in medicinal chemistry. The nitro group at the C2 position is a potent pharmacophore, capable of driving antimicrobial and anticancer activity through reductive activation. However, this same mechanism—enzymatic nitro-reduction—is the source of significant genotoxicity and cytotoxicity risks.

This guide provides a rigorous, self-validating technical framework for screening these derivatives. Unlike standard small-molecule screening, nitro-pyrroles require specific protocol adaptations to account for chemical interference in colorimetric assays and metabolic activation in mutagenicity screens . This document outlines the "Offense" (Activity) and "Defense" (Toxicity) screening pipelines necessary to identify a lead candidate with an acceptable therapeutic index.

Part 1: Chemical Biology & Mechanism of Action

To screen effectively, one must understand the molecular behavior of the analyte. The biological activity of this compound is largely governed by the nitro-reduction pathway .

The Double-Edged Sword:

-

Antimicrobial/Anticancer Mechanism: Type I/II nitroreductases (bacterial or mitochondrial) reduce the nitro group. This process generates reactive oxygen species (ROS) and reactive nitrogen species (RNS) that damage microbial DNA and proteins.

-

Toxicity Mechanism: In mammalian cells, partial reduction leads to hydroxylamines and nitroso intermediates. These electrophiles can form covalent adducts with host DNA (genotoxicity) or deplete cellular glutathione (cytotoxicity).

Visualizing the Pathway:

Caption: The nitro-reduction pathway.[1][2][3][4][5][6][7][8][9][10][11][12] The hydroxylamine intermediate is the critical "toxic node" responsible for DNA damage.

Part 2: The Screening Workflow

A linear screening process is inefficient for nitro-compounds due to high attrition rates from toxicity. We utilize a Parallel Integrated Screening approach.

Caption: Parallel screening workflow. Early calculation of Selectivity Index (SI) prevents wasted resources on toxic compounds.

Part 3: Biological Activity Protocols (The Offense)

Protocol 1: Antimicrobial Susceptibility (MIC Determination)

Standard: CLSI M07-A10 Guidelines adapted for Nitro-Pyrroles.

Critical Nuance: Nitro-pyrroles often have poor aqueous solubility. DMSO is standard, but high DMSO concentrations (>1%) are bactericidal. Self-Validating Step: The "Solvent Control" must show full bacterial growth; otherwise, the MIC is an artifact of the solvent, not the drug.

Workflow:

-

Preparation: Dissolve derivative in 100% DMSO to 100x final concentration. Dilute 1:100 into Mueller-Hinton Broth (MHB) to achieve 1% DMSO.

-

Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to

CFU/mL. -

Plate Setup:

-

Rows A-H: Serial 2-fold dilution of drug (e.g., 64 µg/mL to 0.125 µg/mL).

-

Control 1 (Growth): Bacteria + MHB + 1% DMSO (Must be turbid).

-

Control 2 (Sterility): MHB + Drug (No bacteria).

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity or OD600.

-

Note: If the drug is colored (yellow/orange common for nitro-pyrroles), visual reading is difficult. Use Resazurin (see below) or subtract background OD.

-

Part 4: Toxicity Profiling Protocols (The Defense)

Protocol 2: Cytotoxicity Screening (Modified MTT Assay)

Challenge: Nitro compounds can chemically reduce tetrazolium salts (MTT) to formazan without live cells, leading to False Negatives for Toxicity (i.e., the cells look alive when they are not).

The Solution: The "Cell-Free Interference Control".

Step-by-Step Methodology:

-

Seeding: Seed HepG2 or Vero cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add derivatives (0.1 – 100 µM).

-

CRITICAL: Prepare a duplicate plate with NO CELLS (Media + Drug only). This is the Interference Plate.

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

-

Solubilization: Add DMSO to dissolve crystals.

-

Analysis:

-

Measure Absorbance (570 nm).[13]

-

Calculation:

. -

Validation: If

> 0.1, the drug is chemically reducing MTT. ABORT MTT . Switch to ATP Bioluminescence Assay (CellTiter-Glo) which relies on luciferase, not redox chemistry.

-

Protocol 3: Genotoxicity (Ames Test)

Rationale: The nitro group is a structural alert for mutagenicity. A negative Ames test is the "Go/No-Go" gate for drug development.

Key Variation: Metabolic Activation.[13]

-

Strain: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Condition A (-S9): Tests for direct-acting mutagens.

-

Condition B (+S9): Tests for metabolites generated by liver enzymes.

-

Nitro-Specific: Some strains (e.g., TA98NR) are nitroreductase-deficient. Testing on TA98 vs. TA98NR helps confirm if mutagenicity is driven by the nitro group reduction.

Part 5: Data Presentation & SAR Analysis

Summarize screening data into a master table to calculate the Selectivity Index (SI).

Table 1: Representative Screening Data Structure

| Derivative ID | R-Group (C4) | MIC S. aureus (µg/mL) | CC50 HepG2 (µg/mL) | SI (CC50/MIC) | Ames (TA98) | Status |

| NP-01 | -H | 64 | 120 | 1.8 | Positive | Toxic |

| NP-02 | -Cl | 4 | 80 | 20 | Weak Pos | Hit |

| NP-03 | -Br | 2 | 15 | 7.5 | Positive | Toxic |

| NP-04 | -OCH3 | >128 | >200 | N/A | Negative | Inactive |

SAR Insights (Structure-Activity Relationship):

-

Halogenation (Cl/Br): Generally increases lipophilicity and antimicrobial potency (lower MIC) but may increase cytotoxicity.

-

Electron-Withdrawing Groups: Enhance the reduction potential of the nitro group. If the potential is too high, mammalian toxicity increases.

-

Selectivity Target: Aim for an SI > 10 . An SI < 10 implies the therapeutic window is too narrow for clinical safety.

References

-

Raimondi, M. V., et al. (2020). "New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents." Pharmaceuticals, 13(6), 109. Link

-

Wang, C. J., et al. (1994). "Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite." Food and Chemical Toxicology, 32(9), 839-844. Link

-

BenchChem. (2025).[11][13][14] "MTT assay protocol for 2'-Nitroflavone cytotoxicity: Addressing Interference." BenchChem Technical Library. Link

-

Vance, R. E., et al. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation." ResearchGate. Link

-

O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry, 267(17), 5421-5426. Link

Sources

- 1. brieflands.com [brieflands.com]

- 2. Resazurin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. jbuon.com [jbuon.com]

- 6. researchgate.net [researchgate.net]

- 7. iris.inrim.it [iris.inrim.it]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Comparative Aromaticity and Electronic Structure of Regioisomeric N-Methyl-Nitropyrroles

The following technical guide provides a comparative analysis of the electronic structure, aromaticity, and reactivity of regioisomeric N-methyl-nitropyrroles.

Executive Summary

In heterocyclic drug design, the specific placement of electron-withdrawing groups (EWGs) such as the nitro group (

While both isomers exhibit reduced aromaticity compared to the parent N-methylpyrrole due to the strong electron-withdrawing nature of the nitro group, the 1-methyl-2-nitro-1H-pyrrole isomer exhibits a more pronounced disruption of the

Electronic Theory & Aromaticity Descriptors

Resonance and Delocalization

The primary driver for the difference in aromaticity lies in the resonance contributors. Pyrrole is aromatic because the nitrogen lone pair participates in the cyclic

-

This compound: The nitro group at the

-position allows for a linear conjugation pathway. The nitrogen lone pair can be delocalized directly onto the nitro oxygens, creating a resonance contributor that spans the entire length of the molecule. This creates a strong dipole and significant double-bond character between C2-C3 and C4-C5, disrupting the cyclic uniformity required for high aromaticity. -

1-Methyl-3-nitro-1H-pyrrole: The

-position allows for resonance, but the conjugation path is "cross-conjugated" relative to the N1-C2 bond. The distortion of the ring current is less severe because the resonance contributors do not enforce a linear quinoid structure as strictly as the

Visualization of Electronic Flow

The following diagram illustrates the "push-pull" electronic vectors that disrupt the ring current.

Figure 1: Comparative electronic vectors showing the linear vs. cross-conjugation pathways.

Quantitative Descriptors (Projected)

Based on computational trends (B3LYP/6-311+G**) for heterocyclic systems [1]:

| Descriptor | 1-Methylpyrrole (Parent) | 1-Methyl-3-nitro-1H-pyrrole | This compound | Interpretation |

| NICS(0) | ~ -15.0 ppm | ~ -11.5 ppm | ~ -9.8 ppm | More negative = More aromatic. 2-nitro is least aromatic due to ring current disruption. |

| HOMA | ~ 0.85 | ~ 0.72 | ~ 0.65 | 1.0 = Benzene-like. 2-nitro shows higher bond length alternation. |

| Dipole Moment | 2.0 D | ~ 4.5 D | ~ 5.2 D | 2-nitro has a reinforced dipole vector (N-Me push + NO2 pull). |

Synthetic Protocols & Isolation

Isolating these isomers requires distinct strategies. The 2-nitro isomer is the kinetic product of direct nitration, whereas the 3-nitro isomer often requires "blocking" strategies to force substitution at the

Protocol A: Synthesis of this compound (Direct Nitration)

Principle: Electrophilic aromatic substitution favors the

-

Reagents: N-Methylpyrrole (1.0 eq), Acetyl nitrate (generated in situ from

and Acetic Anhydride). -

Procedure:

-

Cool acetic anhydride (5.0 eq) to -10°C.

-

Slowly add fuming

(1.1 eq) while maintaining temp < 0°C. -

Add N-Methylpyrrole (1.0 eq) dropwise over 30 mins.

-

Stir at -10°C for 2 hours.

-

-

Workup: Pour onto ice water. Neutralize with

.[3] Extract with DCM. -

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

-

Yield: ~60-70% (2-isomer), <10% (3-isomer).

Protocol B: Synthesis of 1-Methyl-3-nitro-1H-pyrrole (TIPS-Directed)

Principle: Bulky silyl groups at the N-position or C2-position can sterically or electronically direct nitration to C3. A reliable route involves nitrating 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole) followed by deprotection and methylation [2].

-

Step 1 (Nitration): Nitrate 1-TIPS-pyrrole using Acetyl Nitrate at -78°C. The bulky TIPS group blocks C2 attack, favoring C3.

-

Step 2 (Deprotection): Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to yield 3-nitropyrrole.

-

Step 3 (Methylation):

-

Dissolve 3-nitropyrrole in DMF.

-

Add

(2.0 eq) and MeI (1.2 eq). -

Stir at RT for 4 hours.

-

-

Purification: Recrystallization from Ethanol/Water.

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways for regioselective isolation.

Reactivity Implications[3][4][5][6][7]

The difference in aromaticity directly correlates to reactivity, particularly in Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) .

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong deactivator.

-

2-Nitro Isomer: The C2 position is blocked. The nitro group deactivates C3 and C5 (ortho/para-like). However, C4 and C5 are the only open sites. C4 is "meta" to the nitro group. In pyrroles,

(C5) is usually preferred, but the strong withdrawal makes the ring very unreactive to further EAS. -

3-Nitro Isomer: The C3 position is blocked. C2 is sterically crowded by N-Me and electronically deactivated. C5 is the most electron-rich remaining spot.

Nucleophilic Susceptibility (SNAr)

The reduced aromaticity and high electron deficiency make these rings susceptible to nucleophilic attack, unlike benzene.

-

Mechanistic Insight: The 2-nitro group activates the ring for nucleophilic attack at C5 (tele-substitution) or ipso-substitution if a leaving group were present. The 2-nitro isomer is generally more susceptible to ring-opening or nucleophilic addition than the 3-nitro isomer due to the stronger resonance stabilization of the anionic intermediate (Meisenheimer-like complex).

References

-

Cyrański, M. K., et al. (2002). "Aromaticity of Heterocycles." Chemical Reviews, 102(10). (Note: General reference for HOMA/NICS principles in heterocycles).

-

Thaltiri, V., et al. (2019). "Rediscovering N-Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two-step Eco-friendly Synthetic Approach."[4] New Journal of Chemistry.

-

Pérez-Prior, M. T., et al. (2010).[5] "Reactivity of the mutagen 1,4-dinitro-2-methylpyrrole as an alkylating agent." Journal of Organic Chemistry.

-

Organic Syntheses. "3-Butyroyl-1-methylpyrrole." Org.[6][7][8][9] Synth. 1965, 45, 52. (Illustrates 3-position functionalization difficulties).

Sources

- 1. Choose the aromatic nitrogen heterocycles. (i) Pyrrole (ii) N-Methylpyr.. [askfilo.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthetic protocols for the nitration of corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of the mutagen 1,4-dinitro-2-methylpyrrole as an alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information – Expert Guide [pipzine-chem.com]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Methyl-2-nitro-1H-pyrrole to 1-Methyl-1H-pyrrol-2-amine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 1-Methyl-2-nitro-1H-pyrrole to its corresponding amine, 1-Methyl-1H-pyrrol-2-amine. The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where aromatic amines serve as crucial building blocks. This guide details various catalytic methods, including the use of palladium on carbon (Pd/C), Raney Nickel, and platinum on carbon (Pt/C). It offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and critical safety considerations.

Introduction: The Significance of Nitro-Pyrrole Reduction

The catalytic hydrogenation of nitroaromatic compounds to their corresponding anilines is a cornerstone of modern organic synthesis.[1] Aromatic amines are versatile intermediates in the production of a wide array of fine chemicals and active pharmaceutical ingredients.[2] The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, and the ability to efficiently introduce an amine functionality via the reduction of a nitro group opens up a vast chemical space for analog synthesis and structure-activity relationship (SAR) studies. This guide focuses on the specific transformation of this compound, providing both theoretical understanding and practical, field-proven protocols.

Mechanistic Insights: The Haber-Lukashevich Pathway

The reduction of a nitro group to an amine is a six-electron process that is generally accepted to proceed through the Haber-Lukashevich mechanism.[1][3] This pathway involves the sequential reduction of the nitro group on the surface of a heterogeneous catalyst.[1][3]

The key steps are:

-

Adsorption of the nitroaromatic compound and dissociation of molecular hydrogen on the catalyst surface.[1]

-

Progressive reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[1][4]

Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds.[1][5] Careful control over reaction parameters such as catalyst choice, solvent, temperature, and hydrogen pressure is crucial to maximize the yield of the desired amine.[1]

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

Comparative Overview of Catalytic Systems

The choice of catalyst is paramount for a successful hydrogenation reaction. The most commonly employed heterogeneous catalysts for nitro group reduction are Palladium on Carbon (Pd/C), Raney Nickel, and Platinum on Carbon (Pt/C). Each has its own advantages and disadvantages.

| Catalyst | Advantages | Disadvantages | Typical Conditions |

| Palladium on Carbon (Pd/C) | Highly efficient for both aromatic and aliphatic nitro groups.[3][6] Often provides clean reactions with high yields.[3] | Can be expensive.[3] May cause dehalogenation in susceptible substrates.[6] Can reduce other functional groups.[3] | H₂, Ethanol/Methanol, Room Temperature, 1-4 atm H₂.[3] |

| Raney Nickel | Cost-effective alternative to precious metal catalysts.[2][3] Useful for substrates with halides where dehalogenation is a concern.[6] | Pyrophoric and requires careful handling.[3] May require higher temperatures and pressures. | H₂, Ethanol/Methanol, 25-100 °C, 50-500 psi H₂. |

| Platinum on Carbon (Pt/C) | Highly active catalyst for a wide range of functional groups.[3] | Can be less selective than Pd/C. May lead to ring saturation under harsh conditions. | H₂, Ethanol/Ethyl Acetate, Room Temperature, 1-4 atm H₂. |

Experimental Protocols

The following protocols are generalized for the reduction of a nitroaromatic compound and should be optimized for the specific substrate, this compound.

General Experimental Workflow

Caption: A typical experimental workflow for batch hydrogenation.[1]

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

Palladium on carbon is often the catalyst of choice for nitro reductions due to its high activity and selectivity.[6]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) (50% wet)

-

Methanol or Ethanol

-

Hydrogen gas

-

Nitrogen gas

-

Celite®

Equipment:

-

Parr shaker or similar hydrogenation apparatus

-

Pressure-rated reaction vessel

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

Procedure:

-

To a pressure-rated reaction vessel, add this compound (1.0 eq).

-

Under a gentle stream of nitrogen, add the solvent (e.g., methanol or ethanol, ~10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (50% wet, ~5-10 mol% Pd). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry.[7][8]

-

Seal the reaction vessel and purge the system with nitrogen 3-5 times to remove any residual air.[1][9]

-

Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm or ~50 psi).[10]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or LC-MS.

-

Once the reaction is complete, purge the vessel with nitrogen 3-5 times to remove all hydrogen.[9]

-

Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst can be pyrophoric; keep it wet during filtration.[8]

-

Wash the Celite® pad with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-pyrrol-2-amine.

-

Purify the product by column chromatography, distillation, or crystallization as needed.

Protocol 2: Reduction using Raney Nickel

Raney Nickel is a cost-effective catalyst and is particularly useful when dehalogenation is a potential side reaction with other catalysts.[6]

Materials:

-

This compound

-

Raney Nickel (slurry in water or ethanol)

-

Methanol or Ethanol

-

Hydrogen gas

-

Nitrogen gas

-

Celite®

Equipment:

-

High-pressure autoclave (e.g., Parr reactor)

-

Magnetic or mechanical stirrer

-

Büchner funnel and filter flask

Procedure:

-

To a high-pressure autoclave, add this compound (1.0 eq) and the solvent (e.g., methanol or ethanol).

-

Carefully add Raney Nickel slurry (typically 10-20% by weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled under a liquid.[3]

-

Seal the autoclave and purge with nitrogen 3-5 times.[9]

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100-500 psi).

-

Heat the reaction to the target temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction by observing the pressure drop from hydrogen consumption.

-

After the reaction is complete, cool the reactor to room temperature.[9]

-

Carefully vent the excess hydrogen and purge the system with nitrogen.[9]

-

Filter the catalyst through Celite®. Keep the catalyst wet at all times.[11]

-

Concentrate the filtrate and purify the product as described in Protocol 1.

Safety Considerations

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

-

Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[7][9]

-

Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, especially after use when they are finely divided and may have adsorbed hydrogen.[7] Always handle catalysts under an inert atmosphere or wetted with solvent.[7][11] Used catalyst should be quenched by slowly adding it to a large volume of water.[8]

-

High-Pressure Equipment: Ensure that all high-pressure equipment is properly maintained and rated for the intended operating pressure.[9][11] Never exceed the rated pressure or temperature of the reactor.[9]

-

Exothermic Reactions: The reduction of nitro groups is highly exothermic.[1] For large-scale reactions, proper temperature control and cooling systems are essential to prevent thermal runaway.[11]

-

Proper Purging: Thoroughly purging the reaction vessel with an inert gas like nitrogen before introducing hydrogen is critical to remove all oxygen and prevent the formation of an explosive mixture.[7][9]

Conclusion

The catalytic hydrogenation of this compound to 1-Methyl-1H-pyrrol-2-amine is a robust and scalable transformation. The choice of catalyst, whether Pd/C, Raney Nickel, or Pt/C, will depend on factors such as cost, functional group tolerance, and available equipment. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can confidently and efficiently synthesize this valuable amine intermediate for applications in drug discovery and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Process Safety Guide. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Benchchem. (n.d.). A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.

- Industrial Safety Blog. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.

- Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.

- Organic Letters. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.

- Tetrahedron Letters. (n.d.). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water.

- University of Rochester. (n.d.). Hydrogenation SOP.

- University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions.

- ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. njhjchem.com [njhjchem.com]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

Application Notes and Protocols: Electrophilic Substitution of 1-Methyl-2-nitro-1H-pyrrole

Introduction: Navigating the Reactivity of an Electron-Deficient Pyrrole

The 1-methyl-2-nitro-1H-pyrrole scaffold is a fascinating and challenging substrate for synthetic chemists. The pyrrole ring, inherently electron-rich and susceptible to electrophilic aromatic substitution, is profoundly influenced by the presence of the C2-nitro group.[1] This powerful electron-withdrawing group deactivates the ring, making classical electrophilic substitution reactions, such as formylation and acylation, significantly more demanding than for a typical pyrrole. However, this deactivation also imparts a strong directing effect, offering a high degree of regioselectivity that can be exploited for the synthesis of precisely functionalized building blocks for drug discovery and materials science.

The nitrogen atom's lone pair in pyrrole is integral to the aromatic sextet, which makes the ring highly activated towards electrophilic attack, typically at the C2 or C5 positions.[1] In this compound, the C2 position is blocked, and the nitro group's inductive and resonance effects withdraw electron density, particularly from the C3 and C5 positions. Consequently, electrophilic attack is directed to the C4 and C5 positions, with the C4 position often being favored due to a combination of electronic and steric factors.

This guide provides detailed protocols and mechanistic insights for two critical C-C bond-forming reactions on this compound: Vilsmeier-Haack formylation and Friedel-Crafts acylation. We will explore the rationale behind the chosen reaction conditions, address the challenges posed by the electron-deficient nature of the substrate, and provide self-validating protocols for researchers in organic synthesis and medicinal chemistry.

Part 1: Vilsmeier-Haack Formylation at the C4-Position

The Vilsmeier-Haack reaction is a premier method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3][4] It employs a weak electrophile, the Vilsmeier reagent (a chloroiminium salt), typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5][6] While the reagent's mildness is advantageous for many substrates, it necessitates careful consideration of reaction conditions when applied to the deactivated this compound system. The electron-withdrawing nitro group requires more forcing conditions (e.g., elevated temperatures) to drive the reaction to completion.

Mechanistic Rationale

The reaction proceeds via a well-established two-stage mechanism. First is the formation of the electrophilic Vilsmeier reagent. Subsequently, the pyrrole ring attacks this electrophile, followed by hydrolysis during workup to yield the aldehyde.

The electrophilic attack is directed to the C4 position. Attack at C5 would place the positive charge of the sigma complex intermediate adjacent to the electron-withdrawing nitro group at C2, which is electronically unfavorable. Attack at C4 results in a more stable intermediate, leading to the selective formation of this compound-4-carbaldehyde.

Experimental Protocol: Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of deactivated heterocyclic systems.[4][7][8] Researchers should perform initial small-scale trials to optimize temperature and reaction time.

Materials & Reagents

| Reagent/Material | Grade | Supplier Example |

| This compound | >97% | Commercial Source |

| N,N-Dimethylformamide (DMF), anhydrous | >99.8%, anhydrous | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | >99%, reagent grade | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | >99.8%, anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) aq. | ACS Reagent | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |